molecular formula C17H17ClN2O2 B1425940 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241675-01-3

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No.: B1425940
CAS No.: 1241675-01-3
M. Wt: 316.8 g/mol
InChI Key: MPUTXWCAYXDCMU-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a potent and selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), specifically targeting its tautomerase activity. MIF is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancer. This compound exerts its effects by covalently binding to the catalytic pocket of MIF, thereby blocking its interaction with the CD74 receptor and subsequent activation of downstream signaling pathways such as ERK1/2 and AKT. Its primary research value lies in its utility as a chemical probe to dissect the complex biological roles of MIF. Researchers employ this inhibitor in vitro and in vivo to investigate MIF's contribution to cytokine storms, tumor proliferation, and angiogenesis. Studies have demonstrated its efficacy in models of rheumatoid arthritis, atherosclerosis, and various cancers, including prostate and pancreatic malignancies, making it a critical tool for validating MIF as a therapeutic target and for exploring novel immunomodulatory and oncological mechanisms.

Properties

IUPAC Name

4-[(3-chloro-2-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-9-12(18)3-2-4-13(9)19-8-20-16(21)14-10-5-6-11(7-10)15(14)17(20)22/h2-6,10-11,14-15,19H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUTXWCAYXDCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)C3C4CC(C3C2=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The methanoisoindole-dione core is shared among several derivatives, with variations in substituents significantly altering physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
Target compound: [(3-chloro-2-methylphenyl)amino]methyl C₁₇H₁₆ClN₂O₂ ~318.78 (calculated) Not reported Potential bioactivity due to chloro and methyl groups
2-(4-Chlorophenyl) derivative () C₁₅H₁₂ClNO₂ 273.71 169–171 (methanol) High density (1.418 g/cm³); likely low solubility in polar solvents
2-(2-Hydroxyethyl) derivative () C₁₁H₁₃NO₃ 207.23 (calculated) Discontinued Hydroxyethyl group may enhance hydrophilicity; discontinued due to stability issues
2-Isopropyl derivative () C₁₂H₁₅NO₂ 205.25 (calculated) Not reported Steric hindrance from isopropyl group could limit binding interactions
2-[(2,4-Dinitrophenyl)amino] derivative () C₁₅H₁₃N₃O₆ 331.28 (calculated) Not reported Electron-deficient nitro groups may confer reactivity in nucleophilic substitutions

Key Observations

Substituent Effects on Solubility: The 4-chlorophenyl derivative () has a high predicted density and likely low aqueous solubility due to its aromatic, nonpolar substituent .

The dinitrophenylamino substituent () adds strong electron-withdrawing effects, which could enhance electrophilic reactivity .

Biological Implications: The target compound’s 3-chloro-2-methylphenyl group combines halogenated and alkyl motifs, commonly associated with antimicrobial or kinase inhibitory activity . No direct bioactivity data are available in the evidence, but structural analogs (e.g., indole-fused heterocycles in ) highlight the scaffold’s relevance in medicinal chemistry .

Commercial and Research Status

  • Derivatives like the 4-chlorophenyl analog () are better characterized, with reported melting points and solvent compatibility .

Biological Activity

The compound 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS Number: 1241675-01-3) is a complex organic molecule characterized by its unique bicyclic structure and a chloro-substituted aromatic ring. Its molecular formula is C16H18ClN2O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Key Properties

PropertyValue
Molecular FormulaC16H18ClN2O2
Molar Mass306.78 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The presence of the chloro group and the methanoisoindole core suggests potential reactivity that could be exploited for various biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

  • Anticancer Activity : Initial investigations suggest that it may possess selective cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : The compound is hypothesized to interact with key biological enzymes, potentially influencing metabolic pathways relevant to cancer progression.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of similar structures exhibit IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). For example, a related compound demonstrated an IC50 of 0.49 μM against MCF-7 cells .
  • Mechanism of Action : Compounds with structural similarities have been found to inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies .
  • Structure-Activity Relationship (SAR) : Studies on related pyrazoline compounds indicate that modifications to the aromatic ring significantly affect biological activity. Substituents such as chloro groups enhance potency, suggesting that the unique structure of this compound could similarly influence its efficacy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoleC15H13NO2Lacks chlorine; simpler structure
2-(Phenylamino)methyl-tetrahydroisoindoleC16H18N2ONo chloro substituent; different profile
3-Chloro-N-(2-methylphenyl)anilineC13H12ClNSimilar chlorinated structure

The unique chloro-substituted structure of this compound may enhance its reactivity and biological activity compared to these similar compounds.

Future Directions

Further research is essential to fully elucidate the pharmacological profile and therapeutic applications of this compound. Key areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, and how can reaction conditions be optimized?

  • Methodology : Use a stepwise approach under inert atmospheres (e.g., argon) to prevent oxidation. Dissolve intermediates like 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione in a 4:1 EtOH/dioxane mixture at 0°C, followed by dropwise addition of the amine precursor (e.g., 2b in ). Monitor progress via TLC and purify via silica gel chromatography. Optimize equivalents (e.g., 1.2 eq. of dione to 1.0 eq. amine) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine NMR (¹H, ¹³C), HRMS, and elemental analysis. For NMR, use DMSO-d₆ to resolve NH protons (δ ~10.15–10.21 ppm) and aromatic signals (δ 7.38–7.95 ppm) . HRMS with ESI in negative mode can confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 412.8780 for chlorophenyl derivatives) . Validate crystallinity via single-crystal X-ray diffraction if feasible .

Q. What solvents and conditions are suitable for solubility testing?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and aqueous-organic mixtures (CH₂Cl₂/H₂O) for extractions. Use DMF for reactions requiring sodium azide or mercuric chloride . For biological assays, evaluate solubility in PBS or ethanol with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and binding interactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize 3D geometry and compute molecular orbitals. Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare calculated NMR shifts (e.g., via GIAO method) with experimental data to validate stereochemistry . Use docking studies (e.g., Autodock Vina) to model interactions with biological targets like DNA topoisomerases .

Q. What strategies resolve contradictions in bioactivity data across bacterial strains?

  • Methodology : Conduct dose-response assays (e.g., MIC values) with controls for efflux pump activity. Use Lineweaver-Burk plots to assess enzyme inhibition kinetics (e.g., Kₘ, Vₘₐₓ) for targets like S. aureus gyrase . Cross-validate via mutagenesis studies on resistant strains to identify binding site mutations .

Q. How can environmental persistence and degradation pathways be evaluated?

  • Methodology : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301B). Quantify residuals via HPLC-MS/MS. Use QSAR models to predict bioaccumulation and ecotoxicity . For field studies, monitor abiotic compartments (soil, water) using isotopic labeling .

Q. What experimental designs mitigate hazards during large-scale synthesis?

  • Methodology : Substitute hazardous reagents (e.g., mercuric chloride) with greener alternatives (ZnCl₂ for azide cyclization). Implement Schlenk-line techniques for air-sensitive steps and real-time IR monitoring to minimize intermediate isolation . Use computational hazard assessment tools (e.g., CAMD) to optimize solvent safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 2
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2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

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